molecular formula C11H9ClN2O B8425464 2-(2-Chloro-quinolin-4-yl)-acetamide CAS No. 4789-83-7

2-(2-Chloro-quinolin-4-yl)-acetamide

Cat. No. B8425464
CAS RN: 4789-83-7
M. Wt: 220.65 g/mol
InChI Key: VGLZGJAGMYELEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-quinolin-4-yl)-acetamide is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chloro-quinolin-4-yl)-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-quinolin-4-yl)-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4789-83-7

Product Name

2-(2-Chloro-quinolin-4-yl)-acetamide

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-(2-chloroquinolin-4-yl)acetamide

InChI

InChI=1S/C11H9ClN2O/c12-10-5-7(6-11(13)15)8-3-1-2-4-9(8)14-10/h1-5H,6H2,(H2,13,15)

InChI Key

VGLZGJAGMYELEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)Cl)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(2-chloro-quinolin-4-yl)-acetic acid methyl ester (100 mg, 0.42 mmol) is suspended in 28% NH4OH (2.0 mL). The mixture is stirred at RT overnight. The solvent is evaporated to afford 2-(2-chloro-quinolin-4-yl)-acetamide as a solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

used as starting material may be prepared as follows: a) 2-(2-chloro-quinolin-4-yl)-acetic acid methyl ester may be prepared as disclosed in EP-A1-0 364 327 and Indian J. Chem. 1994, 33B, 747–751. b) 2-(2-chloro-quinolin-4-yl)-acetic acid methyl ester (100 mg, 0.42 mmol) is suspended in 28% NH4OH (2.0 mL). The mixture is stirred at RT overnight. The solvent is evaporated to afford 2-(2-chloro-quinolin-4-yl)-acetamide as a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
33B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

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